
(S)-1-(4-Bromophenyl)-N,N-dimethylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(4-Bromophenyl)-N,N-dimethylethanamine is a chiral amine compound characterized by the presence of a bromine atom on the phenyl ring and a dimethylamino group attached to an ethyl chain. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Bromophenyl)-N,N-dimethylethanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-1-(4-Bromophenyl)ethanamine.
Bromination: The phenyl ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the para position.
Dimethylation: The ethylamine group is then dimethylated using formaldehyde and a reducing agent like sodium cyanoborohydride (NaBH3CN) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Bromination: Utilizing continuous flow reactors to ensure efficient and controlled bromination.
Automated Dimethylation: Employing automated systems for the dimethylation step to enhance yield and purity.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
(S)-1-(4-Bromophenyl)-N,N-dimethylethanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles (e.g., hydroxide, amine) under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like NaOH or NH3 in polar solvents.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Phenyl derivatives with substituted groups.
科学的研究の応用
(S)-1-(4-Bromophenyl)-N,N-dimethylethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its pharmacological properties, including potential use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of (S)-1-(4-Bromophenyl)-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and the dimethylamino group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
(S)-1-(4-Chlorophenyl)-N,N-dimethylethanamine: Similar structure but with a chlorine atom instead of bromine.
(S)-1-(4-Fluorophenyl)-N,N-dimethylethanamine: Contains a fluorine atom on the phenyl ring.
(S)-1-(4-Methylphenyl)-N,N-dimethylethanamine: Features a methyl group on the phenyl ring.
Uniqueness
(S)-1-(4-Bromophenyl)-N,N-dimethylethanamine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity can lead to distinct chemical and biological properties, making this compound particularly valuable in specific research and industrial applications.
特性
分子式 |
C10H14BrN |
|---|---|
分子量 |
228.13 g/mol |
IUPAC名 |
(1S)-1-(4-bromophenyl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C10H14BrN/c1-8(12(2)3)9-4-6-10(11)7-5-9/h4-8H,1-3H3/t8-/m0/s1 |
InChIキー |
YUNJWUBNQZOPRY-QMMMGPOBSA-N |
異性体SMILES |
C[C@@H](C1=CC=C(C=C1)Br)N(C)C |
正規SMILES |
CC(C1=CC=C(C=C1)Br)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



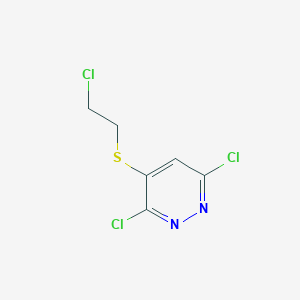
![6-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-4-yl)-4-(trifluoromethyl)quinoline-2-carboxamide](/img/structure/B13094295.png)
![tert-Butyl pyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B13094300.png)
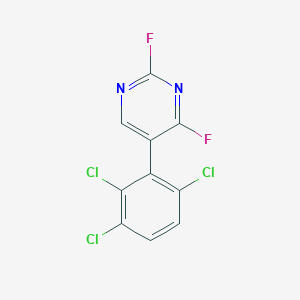
![[Pd((R)-(+)-BINAP)(H2O)][OTf]2pound10pound(c)](/img/structure/B13094306.png)
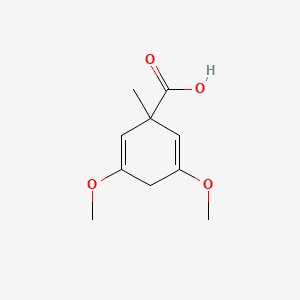
![7-hydroxy-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13094327.png)
![3,4,7,8,9,10-Hexahydrocyclopenta[d]pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B13094328.png)
![(E)-N-(Amino(2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methylene)benzamide](/img/structure/B13094330.png)
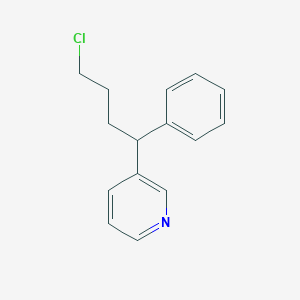
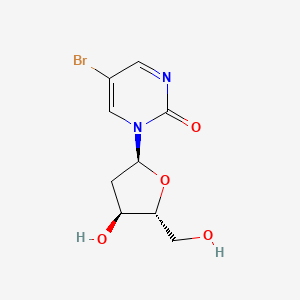
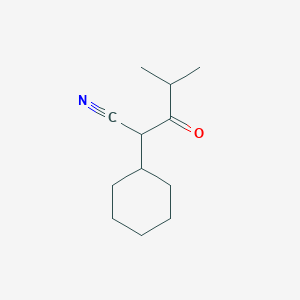
![1-pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one](/img/structure/B13094356.png)
